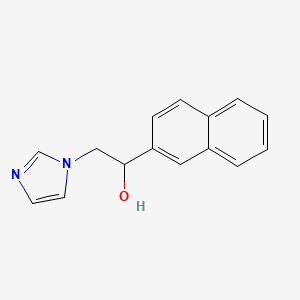

Nafimidone alcohol

Descripción

Propiedades

Número CAS |

71009-17-1 |

|---|---|

Fórmula molecular |

C15H14N2O |

Peso molecular |

238.28 g/mol |

Nombre IUPAC |

2-imidazol-1-yl-1-naphthalen-2-ylethanol |

InChI |

InChI=1S/C15H14N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,15,18H,10H2 |

Clave InChI |

LFAPKHXSAABGPQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C(CN3C=CN=C3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(2-hydroxy-2-(2-naphthyl)ethyl)imidazole nafimidone alcohol |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Nafimidone Alcohol: Chemical Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone, an anticonvulsant agent, undergoes metabolic reduction to its primary active metabolite, Nafimidone alcohol, also known by its chemical name 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole. This biotransformation is a critical aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed experimental protocol for its synthesis via the reduction of Nafimidone, and a robust analytical methodology for its quantification using High-Performance Liquid Chromatography (HPLC). All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Structure of this compound

This compound is the product of the reduction of the ketone functional group in the parent drug, Nafimidone. This conversion introduces a chiral center, resulting in a racemic mixture of enantiomers.

Chemical Name: 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole CAS Number: 71009-17-1 Chemical Formula: C₁₅H₁₄N₂O Molecular Weight: 238.28 g/mol

The chemical structure consists of a naphthalene (B1677914) ring and an imidazole (B134444) ring linked by a two-carbon chain containing a hydroxyl group.

Metabolic Pathway: From Nafimidone to this compound

The primary metabolic pathway of Nafimidone in the body is the reduction of its ketone group to a secondary alcohol, yielding this compound. This biotransformation is a key step in the drug's mechanism of action and subsequent metabolism.

Synthesis of this compound

The synthesis of this compound is achieved through the chemical reduction of Nafimidone. A common and effective method involves the use of sodium borohydride (B1222165) as the reducing agent.

Experimental Protocol: Reduction of Nafimidone

Objective: To synthesize this compound by the reduction of Nafimidone using sodium borohydride.

Materials:

-

Nafimidone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Distilled water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve Nafimidone in methanol in a round-bottom flask with magnetic stirring until a clear solution is obtained.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the cooled solution while maintaining the temperature at 0°C. The molar ratio of NaBH₄ to Nafimidone should be approximately 1.5:1 to ensure complete reduction.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for one hour and then at room temperature for an additional two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion of the reaction, carefully add distilled water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Evaporation: Evaporate the ethyl acetate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Expected Yield

The expected yield for this reaction is typically in the range of 85-95%, depending on the purity of the starting material and the precision of the experimental execution.

Analytical Quantification by HPLC

A reliable method for the simultaneous determination of Nafimidone and this compound in biological matrices or reaction mixtures is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

HPLC Experimental Protocol

Objective: To quantify Nafimidone and this compound using a reverse-phase HPLC method.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile (B52724) : Water (e.g., 60:40, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25°C) |

| Detection Wavelength | 254 nm |

Sample Preparation:

-

Standard Solutions: Prepare stock solutions of Nafimidone and this compound in the mobile phase. Create a series of calibration standards by diluting the stock solutions to known concentrations.

-

Sample Matrix: For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is required before injection. For reaction mixtures, dilute an aliquot with the mobile phase to an appropriate concentration.

Quantitative Data

The following table summarizes the expected retention times for Nafimidone and this compound under the specified HPLC conditions. These values may vary slightly depending on the specific column and HPLC system used.

| Compound | Retention Time (min) |

| This compound | ~ 3.5 |

| Nafimidone | ~ 5.2 |

Logical Workflow for Synthesis and Analysis

The overall process from synthesis to analysis follows a logical progression to ensure the identity and purity of the synthesized this compound.

Synthesis of Nafimidone and its Alcohol Metabolite: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of the anticonvulsant drug Nafimidone and its primary alcohol metabolite. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.

Synthesis of Nafimidone

Nafimidone, chemically known as 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethan-1-one, is synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of a halo-substituted 2-acetylnaphthalene (B72118) derivative with imidazole (B134444). A common precursor is 2-bromo-1-(2-naphthyl)ethan-1-one, which can be prepared from 2-acetylnaphthalene.

Reaction Scheme

The synthesis of Nafimidone proceeds as follows:

Step 1: Bromination of 2-Acetylnaphthalene 2-Acetylnaphthalene is brominated to form 2-bromo-1-(2-naphthyl)ethan-1-one.

Step 2: Synthesis of Nafimidone The resulting α-bromoketone undergoes a nucleophilic substitution reaction with imidazole to yield Nafimidone.

Experimental Protocol

Materials:

-

2-Acetylnaphthalene

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Imidazole

-

Acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure for the Synthesis of 2-bromo-1-(2-naphthyl)ethan-1-one:

-

Dissolve 2-acetylnaphthalene (1 equivalent) in dichloromethane.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture at 0°C with constant stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-naphthyl)ethan-1-one.

Procedure for the Synthesis of Nafimidone:

-

Dissolve 2-bromo-1-(2-naphthyl)ethan-1-one (1 equivalent) in acetonitrile.

-

Add imidazole (2 equivalents) to the solution and stir the mixture at room temperature.

-

The reaction is typically stirred for 12-24 hours. Monitor the reaction by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol to afford pure Nafimidone.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Acetylnaphthalene | [1][2] |

| Intermediate | 2-bromo-1-(2-naphthyl)ethan-1-one | Inferred |

| Final Product | Nafimidone | [3] |

| Typical Yield | 60-80% (overall) | Estimated |

| Melting Point | 155-157 °C | [4] |

| Molecular Formula | C₁₅H₁₂N₂O | [3] |

| Molar Mass | 236.27 g/mol | [3] |

Synthesis of Nafimidone Alcohol Metabolite

The primary alcohol metabolite of Nafimidone is 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole, also known as this compound.[5] It is synthesized by the reduction of the ketone group of Nafimidone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[3][6][7]

Reaction Scheme

The reduction of Nafimidone to its alcohol metabolite is a straightforward process:

Experimental Protocol

Materials:

-

Nafimidone

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Nafimidone (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC until all the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Nafimidone | [3] |

| Final Product | 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole | [5] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [3][6][7] |

| Typical Yield | >90% | Estimated |

| Molecular Formula | C₁₅H₁₄N₂O | Inferred |

| Molar Mass | 238.29 g/mol | Inferred |

Visualizations

Synthesis of Nafimidone Workflow

Caption: Workflow for the synthesis of Nafimidone.

Synthesis of this compound Metabolite Workflow

Caption: Workflow for the synthesis of this compound metabolite.

Metabolic Conversion of Nafimidone

Caption: Metabolic pathway of Nafimidone to its alcohol metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Unraveling the Enigma: A Technical Guide to the Anticonvulsant Mechanism of Nafimidone

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Nafimidone (B1677899), an imidazole-based anticonvulsant agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes hypothesized molecular pathways.

Executive Summary

Nafimidone is an anticonvulsant drug belonging to the imidazole (B134444) class.[1] Preclinical studies have demonstrated a therapeutic profile similar to that of phenytoin (B1677684), suggesting efficacy against generalized tonic-clonic and partial seizures.[2] A pilot clinical trial in adult male patients with intractable partial seizures showed that Nafimidone, as an add-on therapy, resulted in a significant improvement in seizure control for a majority of participants.[2] While its clinical potential has been explored, the precise molecular mechanism underlying its anticonvulsant activity remains an area of active investigation. The most extensively documented pharmacological property of Nafimidone is its potent, dose-dependent inhibition of cytochrome P450 enzymes, leading to significant pharmacokinetic interactions with co-administered antiepileptic drugs such as phenytoin and carbamazepine (B1668303).[3][4] This guide will delve into the established data and the prevailing hypotheses regarding its direct anticonvulsant effects.

Preclinical and Clinical Efficacy

Nafimidone has demonstrated anticonvulsant effects in various animal models of epilepsy. Its efficacy in a clinical setting has also been assessed in a pilot study.

Animal Models

In the kindled amygdaloid seizure model in rats, Nafimidone (25-50 mg/kg, i.p.) significantly reduced the afterdischarge length and severity of suprathreshold-elicited seizures.[5] However, it did not significantly raise the seizure threshold at the tested doses.[5]

Clinical Studies

A two-center pilot study involving twelve adult male patients with intractable partial seizures evaluated the efficacy of Nafimidone as an add-on therapy.[2] Patients were receiving stable doses of phenytoin and, in some cases, carbamazepine. The addition of Nafimidone at a maximum dose of 600 mg/day resulted in a 33-98% improvement in seizure control in eight of the twelve patients.[2]

| Parameter | Value | Reference |

| Clinical Improvement | 33-98% reduction in seizure frequency in 8 of 12 patients | [2] |

| Long-term Improvement | 53 to >99% improvement in 6 of 10 patients in long-term follow-up | [2] |

Pharmacokinetics and Metabolism

Nafimidone undergoes extensive metabolism, and its pharmacokinetic profile is characterized by a short half-life. A significant aspect of its pharmacology is its potent inhibition of hepatic microsomal enzymes.

| Parameter | Value (after 100mg single dose) | Value (after 300mg single dose) | Reference |

| Nafimidone Half-life (t½) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours | |

| Nafimidone Alcohol Half-life (t½) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours | |

| Nafimidone Clearance | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | |

| Apparent Volume of Distribution | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg |

Inhibition of Cytochrome P450

Nafimidone and its reduced metabolite are potent inhibitors of the p-hydroxylation of phenytoin and the epoxidation of carbamazepine.[3] This inhibition is concentration-dependent and follows a "mixed type" pattern.[3]

| Enzyme/Metabolic Pathway | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |

| Phenytoin p-hydroxylation | Reduced Nafimidone | ~0.2 µM | [3] | |

| Carbamazepine epoxidation | Nafimidone | 2.95 x 10⁻⁷ M | [4] | |

| Diazepam C3-hydroxylation | Nafimidone | 1.00 x 10⁻⁶ M | [4] | |

| Diazepam N1-dealkylation | Nafimidone | 5.95 x 10⁻⁷ M | [4] |

Hypothesized Mechanisms of Anticonvulsant Action

The direct molecular targets responsible for Nafimidone's anticonvulsant effects have not been definitively elucidated through direct experimental evidence. However, based on its structural class (arylalkylimidazole) and preclinical profile, two primary mechanisms are hypothesized: modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission.

Modulation of Voltage-Gated Sodium Channels (Hypothesized)

A common mechanism of action for many anticonvulsant drugs, including phenytoin to which Nafimidone is often compared, is the blockade of voltage-gated sodium channels (VGSCs). This action reduces the repetitive firing of neurons, a hallmark of seizure activity. It is plausible that Nafimidone shares this mechanism.

References

- 1. Nafimidone - Wikipedia [en.wikipedia.org]

- 2. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Reduced Nafimidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reduced nafimidone (B1677899), also known as nafimidone alcohol, is the primary active metabolite of the anticonvulsant agent nafimidone. This document provides a comprehensive overview of the pharmacological properties of reduced nafimidone, with a focus on its potent inhibitory effects on hepatic drug metabolism. Quantitative data from in vitro studies are presented, along with descriptions of the experimental methodologies employed. Furthermore, key metabolic and interaction pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the pharmacodynamics of this significant metabolite.

Introduction

Nafimidone is an imidazole-based anticonvulsant compound.[1] Its pharmacological activity is significantly influenced by its metabolic conversion to reduced nafimidone (this compound). This metabolite has demonstrated potent and specific interactions with key enzyme systems, particularly the cytochrome P450 (CYP450) family of enzymes responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1][2] Understanding the pharmacological properties of reduced nafimidone is therefore critical for predicting potential drug-drug interactions and for the overall safety and efficacy assessment of its parent compound, nafimidone.

Pharmacological Properties: Enzyme Inhibition

Reduced nafimidone is a potent inhibitor of microsomal drug metabolism.[1][2] Its inhibitory effects have been characterized against the metabolism of several important antiepileptic drugs and other substrates of the cytochrome P450 system.

Quantitative Data on Enzyme Inhibition

The following tables summarize the key quantitative parameters defining the inhibitory potency of reduced nafimidone from in vitro studies.

Table 1: Inhibition Constants (Ki) of Reduced Nafimidone

| Enzyme/Metabolic Pathway | Substrate | Test System | Inhibition Type | Ki (µM) | Reference |

| Phenytoin (B1677684) p-hydroxylation (high affinity site) | Phenytoin | Rat hepatic microsomes | Mixed | ~0.2 | [1] |

| Phenytoin p-hydroxylation (low affinity site) | Phenytoin | Rat hepatic microsomes | Mixed | ~0.2 | [1] |

| Ethylmorphine N-demethylation | Ethylmorphine | Rat hepatic microsomes | Mixed | Not specified | [2] |

| Aniline (B41778) p-hydroxylation | Aniline | Rat hepatic microsomes | Noncompetitive | Not specified | [2] |

Table 2: Binding Affinity of Reduced Nafimidone

| Parameter | Test System | Ks (µM) | Spectral Type | Reference |

| Binding to Cytochrome P450 | Rat hepatic microsomes | 2.1 | Type II | [2] |

Note: The hydroxy analogs of nafimidone, such as reduced nafimidone, have been shown to exhibit greater inhibitory activity than the corresponding keto compounds like nafimidone itself.[3]

Mechanism of Action

The primary mechanism of action for the pharmacological effects of reduced nafimidone is the inhibition of cytochrome P450 enzymes. This is supported by its low micromolar inhibition and binding constants.[1][2] The "mixed type" inhibition observed for phenytoin p-hydroxylation and ethylmorphine N-demethylation suggests that reduced nafimidone may bind to both the free enzyme and the enzyme-substrate complex.[1][2] The noncompetitive inhibition of aniline p-hydroxylation indicates that its binding to the enzyme does not prevent substrate binding, but does prevent the catalytic conversion of the substrate to the product.[2]

Furthermore, reduced nafimidone elicits a Type II difference spectrum upon binding to hepatic microsomes, which is characteristic of compounds with a nitrogen atom in a heterocyclic ring (like the imidazole (B134444) moiety in nafimidone) that directly coordinates with the heme iron of the cytochrome P450 enzyme.[2]

Chronic administration of this compound has been shown to induce hepatic drug metabolism, specifically a cytochrome P-448-type of activity.[2]

Experimental Protocols

The following sections provide an overview of the methodologies used in the key studies cited.

In Vitro Enzyme Inhibition Assays

-

Test System: Hepatic microsomes were prepared from male rats. In some studies, rats were pretreated with phenytoin to induce the relevant metabolic enzymes.[1]

-

Substrates and Reactions Monitored:

-

Phenytoin p-hydroxylation: The conversion of phenytoin to its p-hydroxylated metabolite was measured.[1]

-

Carbamazepine (B1668303) epoxidation: The formation of the epoxide metabolite of carbamazepine was quantified.[1]

-

Ethylmorphine N-demethylation: The rate of N-demethylation of ethylmorphine was determined.[2]

-

Aniline p-hydroxylation: The formation of p-hydroxyaniline from aniline was measured.[2]

-

-

Inhibitor: Reduced nafimidone was added to the microsomal incubations in a concentration-dependent manner.[1]

-

Data Analysis: Inhibition constants (Ki) and the type of inhibition (e.g., mixed, noncompetitive) were determined by analyzing the kinetic data, likely using methods such as Lineweaver-Burk plots.

Cytochrome P450 Binding Assay

-

Test System: Rat hepatic microsomes.[2]

-

Methodology: Spectral difference analysis was performed. Reduced nafimidone was added to the microsomal suspension, and the change in the absorbance spectrum of cytochrome P450 was recorded.

-

Data Analysis: The dissociation constant (Ks) of the enzyme-inhibitor complex was calculated from the spectral shift, and the type of spectral shift (Type II) was noted.[2]

Visualizations

Metabolic Pathway and Interaction of Reduced Nafimidone

The following diagram illustrates the metabolic reduction of nafimidone and the subsequent inhibitory action of reduced nafimidone on the cytochrome P450-mediated metabolism of other drugs.

Caption: Metabolic conversion of nafimidone and inhibition of CYP450 by its reduced form.

Experimental Workflow for In Vitro Inhibition Studies

This diagram outlines the general workflow for assessing the inhibitory potential of reduced nafimidone on hepatic microsomal metabolism.

Caption: Workflow for determining enzyme inhibition kinetics of reduced nafimidone.

Conclusion

Reduced nafimidone, the alcohol metabolite of nafimidone, is a potent inhibitor of hepatic cytochrome P450 enzymes. Its submicromolar inhibition constants for the metabolism of key antiepileptic drugs highlight the significant potential for drug-drug interactions when co-administered with compounds metabolized by these pathways. The mechanism of inhibition involves direct binding to the heme iron of cytochrome P450, leading to mixed or noncompetitive inhibition patterns depending on the substrate. The data and methodologies presented in this guide provide a foundational understanding for further research and for the clinical development of nafimidone and related compounds. Careful consideration of these inhibitory properties is essential for the safe and effective therapeutic use of nafimidone.

References

- 1. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition and induction of hepatic drug metabolism in rats and mice by nafimidone and its major metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of microsomal phenytoin metabolism by nafimidone and related imidazoles. Potency and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Anticonvulsant: A Technical Guide to the Discovery and Initial Synthesis of Nafimidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafimidone (B1677899), a novel imidazole (B134444) derivative, emerged from early pharmaceutical research as a promising anticonvulsant agent. Its discovery and initial synthesis laid the groundwork for a new class of potential treatments for epilepsy. This technical guide provides an in-depth exploration of the foundational chemistry and pharmacology of Nafimidone, presenting the core data, experimental protocols, and logical frameworks that defined its early development.

Discovery and Initial Synthesis

Nafimidone, chemically known as 1-(2-naphthoylmethyl)imidazole, was first reported as part of a series of 1-(Naphthylalkyl)-1H-imidazole derivatives in a seminal 1981 paper by Walker et al.[1] The synthesis is a direct and efficient nucleophilic substitution reaction.

Synthesis Pathway

The synthesis of Nafimidone involves the reaction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with imidazole. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of the N-C bond, yielding Nafimidone.

Experimental Protocols

The following protocols are based on the initial reported synthesis and pharmacological screening of Nafimidone.

Synthesis of Nafimidone

Materials:

-

2-Bromo-1-(naphthalen-2-yl)ethan-1-one

-

Imidazole

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

A solution of 2-bromo-1-(naphthalen-2-yl)ethan-1-one in anhydrous acetonitrile is prepared.

-

To this solution, a solution of imidazole in anhydrous acetonitrile is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate (imidazole hydrobromide) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude free base of Nafimidone as an oil.

-

The oil is dissolved in diethyl ether.

-

An ethanolic solution of hydrochloric acid is added to the ethereal solution to precipitate Nafimidone hydrochloride.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried to yield the final product.

Pharmacological Screening: Maximal Electroshock (MES) Seizure Test

The initial anticonvulsant activity of Nafimidone was assessed using the maximal electroshock (MES) seizure test in mice, a standard model for identifying drugs effective against generalized tonic-clonic seizures.

Procedure:

-

Male albino mice are used for the study.

-

Nafimidone is administered orally (p.o.) at various doses.

-

At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated.

Data Presentation

The following tables summarize the key quantitative data from the initial studies on Nafimidone.

| Compound | Melting Point (°C) | Recrystallization Solvent |

| Nafimidone Hydrochloride | 240-242 | Ethanol |

| Compound | Administration Route | Animal Model | ED50 (mg/kg) |

| Nafimidone | Oral (p.o.) | Mouse (MES test) | 56 |

Mechanism of Action: An Evolving Understanding

The precise anticonvulsant mechanism of action of Nafimidone has been a subject of investigation. Early studies with Nafimidone and structurally related (arylalkyl)imidazoles revealed a potent inhibitory effect on hepatic microsomal enzymes, particularly cytochrome P450.[2][3] This inhibition can affect the metabolism of co-administered antiepileptic drugs, a significant consideration in clinical use.

While the inhibition of cytochrome P450 is a well-documented effect, it is not definitively established as the primary mechanism for Nafimidone's anticonvulsant properties. The anticonvulsant effects of many drugs are mediated through direct interactions with neuronal excitability, such as the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.

More recent research on derivatives of Nafimidone has suggested potential interactions with the GABA-A receptor complex, a key target for many anticonvulsant drugs.[4] However, further investigation is required to elucidate the direct effects of Nafimidone on neuronal ion channels and neurotransmitter systems to fully understand its anticonvulsant mechanism of action.

Conclusion

The discovery and initial synthesis of Nafimidone marked a significant step in the exploration of novel anticonvulsant therapies. Its straightforward synthesis and efficacy in preclinical models demonstrated the potential of the (arylalkyl)imidazole chemical class. While its clinical development has been limited, the foundational research on Nafimidone continues to inform the design and development of new central nervous system-active agents. The complex interplay between its metabolic inhibition and potential direct neuronal effects underscores the multifaceted nature of drug action and the ongoing need for detailed mechanistic studies in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Nafimidone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone (B1677899), an (arylalkyl)imidazole derivative, has been a subject of significant interest in medicinal chemistry due to its anticonvulsant properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nafimidone derivatives, focusing on the key structural modifications that influence their biological activity. This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource to guide the rational design of novel, more potent, and safer anticonvulsant agents based on the nafimidone scaffold.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, and the search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Nafimidone and its derivatives belong to the (arylalkyl)imidazole class of anticonvulsants.[1] Early studies identified nafimidone as a promising candidate, leading to further exploration of its chemical space to delineate the structural requirements for optimal anticonvulsant activity. This guide will systematically explore the SAR of nafimidone derivatives, with a primary focus on their anticonvulsant effects and potential mechanisms of action, including modulation of GABA-A receptors and inhibition of cholinesterase.

Core Structure and Modifications

The core structure of nafimidone consists of a naphthalene (B1677914) ring linked to an imidazole (B134444) moiety via a keto-ethyl bridge. The primary points of modification for SAR studies have been the ketone group, the naphthalene ring, and the imidazole ring.

Modification of the Ketone Group

A significant number of derivatives have been synthesized by modifying the ketone group of nafimidone, primarily through the formation of oximes and subsequent esterification or etherification.

-

Oxime and Oxime Ether Derivatives: The conversion of the ketone to an oxime and subsequent O-alkylation to form oxime ethers has been a fruitful strategy. These modifications have been shown to maintain or enhance anticonvulsant activity.[2]

-

Oxime Ester Derivatives: Esterification of the nafimidone oxime has also yielded potent anticonvulsant compounds. The nature of the ester substituent plays a crucial role in determining the activity.[2]

-

Alcohol Ester Derivatives: Reduction of the ketone to a hydroxyl group, followed by esterification, has produced another class of active derivatives.[3]

Modification of the Naphthalene Ring

While less explored, modifications to the naphthalene ring can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Modification of the Imidazole Ring

The imidazole ring is considered a key pharmacophoric element. Its basic nitrogen atom is believed to be important for interacting with biological targets.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for various nafimidone derivatives, primarily focusing on their anticonvulsant activity in the Maximal Electroshock (MES) seizure model, a widely accepted preclinical screen for generalized tonic-clonic seizures.

Table 1: Anticonvulsant Activity of Nafimidone Alcohol Ester Derivatives in the MES Test (Rats, ip)[3]

| Compound | R Group | ED₅₀ (mg/kg) |

| 5b | Ethyl | 16.0 |

| 5c | n-Propyl | 15.8 |

| 5i | Isopropyl | 11.8 |

ED₅₀: Median Effective Dose required to protect 50% of animals from MES-induced seizures.

Table 2: Anticonvulsant Activity of Selected Nafimidone Oxime Ester Derivatives in the MES Test (Mice, ip)

| Compound | R Group | % Protection at 100 mg/kg |

| Derivative 1a | -CH₂CH₃ | Not specified |

| Derivative 1b | -CH(CH₂CH₂CH₃)₂ | Not specified |

| Derivative 1c | Not specified | Not specified |

Quantitative ED₅₀ values for these specific oxime esters were not available in the reviewed literature, but they were reported to show activity in the MES screen.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of nafimidone derivatives.

Synthesis of Nafimidone Oxime Ester Derivatives[2]

A general synthetic pathway for the preparation of nafimidone oxime ester derivatives is outlined below.

Caption: General synthesis of nafimidone oxime esters.

-

Synthesis of Nafimidone Oxime: Nafimidone is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and base (e.g., pyridine) under reflux to yield nafimidone oxime.

-

Esterification of Nafimidone Oxime: The prepared nafimidone oxime is then treated with an appropriate acyl halide or anhydride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to afford the corresponding oxime ester derivative.

Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures.

-

Apparatus: An electroshock apparatus delivering a constant current.

-

Animals: Mice or rats.

-

Procedure:

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the hindlimb tonic extensor component.

-

The median effective dose (ED₅₀) is calculated using probit analysis.

-

This test is a model for myoclonic and absence seizures.

-

Convulsant Agent: Pentylenetetrazole (PTZ).

-

Animals: Mice.

-

Procedure:

-

The test compound is administered i.p. or p.o.

-

At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures.

-

The ED₅₀ is calculated.

-

Neurotoxicity Screening

This test assesses motor coordination and potential neurological deficits.

-

Apparatus: A rotating rod apparatus.

-

Animals: Mice.

-

Procedure:

-

The test compound is administered i.p. or p.o.

-

At the time of peak effect, the animals are placed on a rod rotating at a constant speed (e.g., 6 rpm).

-

The ability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) is assessed.

-

Neurotoxicity is indicated if the animal falls off the rod.

-

The median toxic dose (TD₅₀) can be calculated.

-

Proposed Mechanisms of Action

The precise molecular mechanisms of action for nafimidone and its derivatives are not fully elucidated but are thought to involve multiple targets.

Modulation of GABA-A Receptors

Molecular docking studies have suggested that some nafimidone derivatives may bind to the benzodiazepine (B76468) binding site on the GABA-A receptor, potentiating the inhibitory effects of GABA.[3] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Caption: Proposed GABA-A receptor modulation by nafimidone derivatives.

Cholinesterase Inhibition

Some nafimidone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which can modulate neuronal excitability. The interaction is predicted to occur at the peripheric anionic site of the cholinesterase enzymes.[1]

Caption: Proposed mechanism of cholinesterase inhibition.

Discussion and Future Directions

The structure-activity relationship studies of nafimidone derivatives have revealed several key insights for the design of new anticonvulsant agents.

-

The Alkoxycarbonylmethyl and Alkyl Ether Moieties: The introduction of ester and ether functionalities at the oxime position has been shown to be a viable strategy for maintaining or enhancing anticonvulsant activity. The nature and size of the alkyl or arylalkyl substituent are critical for potency. For instance, in the alcohol ester series, the isopropyl ester (5i ) displayed a lower ED₅₀ value compared to the ethyl (5b ) and n-propyl (5c ) esters, suggesting that branching may be favorable for activity.[3]

-

Lipophilicity: The overall lipophilicity of the derivatives is a crucial factor, as it governs the ability of the compounds to cross the blood-brain barrier.

-

Multi-target Activity: The potential for nafimidone derivatives to interact with multiple targets, such as GABA-A receptors and cholinesterases, presents an opportunity for developing drugs with broader therapeutic applications, potentially addressing co-morbidities associated with epilepsy.[1]

Future research should focus on:

-

Expanding the Chemical Diversity: Synthesizing a wider range of derivatives with systematic modifications to the naphthalene and imidazole rings to build a more comprehensive SAR.

-

In-depth Mechanistic Studies: Utilizing electrophysiological and biochemical assays to precisely define the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to assess their drug-likeness.

Conclusion

Nafimidone derivatives represent a promising class of anticonvulsant agents. The modification of the core structure, particularly at the ketone position, has led to the identification of potent analogs. The available SAR data, though not yet exhaustive, provides a solid foundation for the rational design of new derivatives with improved anticonvulsant profiles. Further investigation into their mechanisms of action and pharmacokinetic properties is warranted to fully realize their therapeutic potential.

References

- 1. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticonvulsant Screening of Nafimidone Alcohol: A Technical Guide

This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to the evaluation of Nafimidone (B1677899) alcohol's anticonvulsant properties. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antiepileptic drugs (AEDs).

Nafimidone, an imidazole (B134444) derivative, has been recognized for its clinical antiepileptic effects, and its alcohol derivatives have been reported as potent anticonvulsants.[1] A thorough in vitro screening process is crucial to elucidate the mechanisms of action, potency, and potential neurotoxicity of these compounds before advancing to preclinical and clinical stages. This guide outlines key experimental protocols, data presentation strategies, and visual workflows relevant to this process.

Core In Vitro Screening Platforms

A variety of in vitro models are available to assess the anticonvulsant potential of compounds like Nafimidone alcohol. These systems allow for the controlled investigation of cellular and network-level excitability.

1.1. Hippocampal Slice Cultures:

Organotypic hippocampal slice cultures are a valuable ex vivo model that retains the complex neuronal circuitry of the hippocampus, a brain region highly implicated in seizure generation.[2][3] These cultures can be maintained for several weeks, allowing for the study of both acute and chronic effects of test compounds.[2] Epileptiform activity can be induced chemically, for instance, by the application of 4-aminopyridine (B3432731) (4-AP) or by the removal of extracellular magnesium ions.[4]

1.2. Primary Neuronal Cultures:

Dissociated primary neuronal cultures, typically derived from the cortex or hippocampus of embryonic rodents, offer a more simplified and high-throughput-compatible system.[5][6] These cultures form functional synaptic networks and can be used to screen for compounds that modulate neuronal excitability and synaptic transmission.[6] Epileptiform activity can be induced using pro-convulsant agents.

1.3. Human iPSC-Derived Neurons:

The use of induced pluripotent stem cells (iPSCs) derived from human donors allows for the creation of neuronal cultures that may better predict clinical efficacy and neurotoxicity in humans.[7] These models are particularly useful for studying the effects of compounds on specific genetic backgrounds associated with epilepsy.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable in vitro screening. The following are representative protocols that can be adapted for the evaluation of this compound.

2.1. Induction of Epileptiform Activity in Hippocampal Slices:

This protocol describes a method to induce seizure-like events in acute hippocampal slices, which can then be used to test the efficacy of anticonvulsant compounds.

-

Tissue Preparation:

-

Rodents (e.g., Wistar rats, 2-10 days old) are anesthetized and decapitated.[2]

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The hippocampi are dissected out and transverse slices (typically 400 µm thick) are prepared using a vibratome or tissue chopper.[2][8]

-

Slices are allowed to recover in an interface or submerged chamber with continuously perfused, oxygenated aCSF (32-35 °C) for at least 1 hour.[2][8]

-

-

Induction and Recording:

-

Stable baseline neuronal activity is recorded using extracellular field potential electrodes placed in the CA1 or CA3 region of the hippocampus.

-

To induce epileptiform activity, the perfusing aCSF is switched to one containing a pro-convulsant, such as 4-aminopyridine (e.g., 100 µM) or a low magnesium concentration.[2][4]

-

Once stable epileptiform discharges (characterized by recurrent, high-frequency bursts) are established, this compound is added to the perfusate at various concentrations.

-

The effects of the compound on the frequency, amplitude, and duration of the epileptiform bursts are recorded and quantified.[4]

-

-

Solutions:

-

Standard aCSF (in mM): NaCl 124, KCl 3, NaH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10; bubbled with 95% O2 / 5% CO2.

-

Low Magnesium aCSF: Same as standard aCSF but with MgSO4 omitted.[2]

-

2.2. High-Throughput Screening using Multi-Electrode Arrays (MEAs):

MEAs allow for the simultaneous recording of neuronal activity from multiple sites within a neuronal network, providing spatial and temporal information about the effects of a compound.[4][7]

-

Cell Culture:

-

Compound Screening Workflow:

-

Baseline network activity is recorded.

-

A pro-convulsant (e.g., 4-AP) is added to induce epileptiform activity, characterized by an increase in spike and burst rate.[7]

-

This compound is added at various concentrations using an automated liquid handler.

-

Changes in network parameters such as mean firing rate, burst frequency, and network synchrony are recorded and analyzed.

-

Potential Mechanisms of Action and Relevant Assays

While the precise mechanisms of this compound are still under investigation, related compounds suggest several potential targets.

3.1. Modulation of GABA-A Receptors:

Many anticonvulsants act by enhancing the inhibitory effects of GABA at the GABA-A receptor.[9][10][11]

-

Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings from cultured neurons or cells expressing specific GABA-A receptor subtypes can be used to determine if this compound directly gates the receptor or modulates GABA-evoked currents.[12][13]

-

Radioligand Binding Assays: These assays can determine if this compound binds to specific sites on the GABA-A receptor complex, such as the benzodiazepine (B76468) binding site.[1] Interestingly, some derivatives of nafimidone have shown affinity for the benzodiazepine binding site of the GABA-A receptor in molecular docking simulations.[14] However, a study on three this compound esters found no affinity for the GABA-A receptor.[1]

3.2. Blockade of Voltage-Gated Sodium Channels:

Inhibition of voltage-gated sodium channels is another common mechanism of action for AEDs, as it reduces high-frequency neuronal firing.

-

Electrophysiology (Patch-Clamp): Automated patch-clamp systems can be used for high-throughput screening of state-dependent block of various sodium channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.6) by this compound.[15]

-

Flux Assays: Thallium or other ion flux assays provide a fluorescence-based, higher-throughput alternative to electrophysiology for identifying sodium channel blockers.[16][17]

Data Presentation

Quantitative data from in vitro screening should be presented in a clear and standardized format to allow for easy comparison between compounds and experiments.

Table 1: Summary of In Vitro Anticonvulsant Activity of a Hypothetical this compound Derivative

| Assay Type | Model System | Endpoint | IC50 / EC50 (µM) | Maximum Efficacy (% Inhibition) |

| 4-AP Induced Seizures | Rat Hippocampal Slices | Burst Frequency | 15.2 ± 2.1 | 85 ± 5% |

| Low Mg2+ Induced Seizures | Primary Cortical Neurons on MEA | Mean Firing Rate | 25.8 ± 3.5 | 78 ± 7% |

| GABA-A Receptor Modulation | HEK293 cells expressing α1β2γ2 | GABA EC20 Potentiation | 12.5 ± 1.8 | 150 ± 12% |

| Sodium Channel Block | HEK293 cells expressing NaV1.6 | Tonic Block | > 100 | < 10% |

| Sodium Channel Block | HEK293 cells expressing NaV1.6 | Use-Dependent Block (10 Hz) | 30.1 ± 4.2 | 65 ± 6% |

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

Caption: General workflow for in vitro anticonvulsant screening.

Caption: Hypothesized potentiation of GABA-A receptor signaling.

Caption: Hypothesized blockade of voltage-gated sodium channels.

References

- 1. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standard antiepileptic drugs fail to block epileptiform activity in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epilepsy-on-a-Chip System for Antiepileptic Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of multi-electrode array screening for anticonvulsants in acute rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell culture models for epilepsy research and treatment [explorationpub.com]

- 7. An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]

- 9. Alcohol-sensitive GABA receptors and alcohol antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 13. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Nafimidone Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone (B1677899) alcohol, the primary metabolite of the anticonvulsant drug Nafimidone, demonstrates significant biological activity, including the potent inhibition of microsomal metabolism of other antiepileptic drugs. A thorough understanding of its physicochemical properties is paramount for its development and application in pharmaceutical research. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Nafimidone alcohol, detailed experimental protocols for their determination, and insights into its interaction with metabolic pathways.

Introduction

Nafimidone, an imidazole-based anticonvulsant, undergoes metabolic reduction to its alcohol derivative, this compound (α-(2-Naphthyl)-1H-imidazole-1-ethanol). This major metabolite is not only present in plasma and urine but also exhibits potent inhibitory effects on key metabolic enzymes, influencing the pharmacokinetics of co-administered drugs.[1][2][3] This document serves as a core technical resource, consolidating available data on the physicochemical properties of this compound and providing methodologies for its synthesis and characterization.

Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is not extensively published, the following table summarizes the available information.

| Property | Data | Reference |

| IUPAC Name | 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol | - |

| CAS Number | 71009-17-1 | [1][2] |

| Molecular Formula | C₁₅H₁₄N₂O | [2][3] |

| Molecular Weight | 238.28 g/mol | [2][3] |

| Appearance | Not explicitly reported | - |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Soluble in DMSO | [4] |

| pKa | Not explicitly reported | - |

| LogP (Octanol/Water) | Not explicitly reported | - |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. This section outlines methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its parent compound, Nafimidone. A plausible and commonly employed method is outlined below.

Reaction: Reduction of 1-(2-naphthoylmethyl)-1H-imidazole (Nafimidone) to 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol (this compound).

Materials:

-

Nafimidone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (or another suitable alcohol solvent)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve Nafimidone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions while stirring. The molar ratio of sodium borohydride to Nafimidone should be optimized, typically ranging from 1.1 to 2 equivalents.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Determination of Physicochemical Properties

The following are standard experimental protocols for determining the key physicochemical properties of a compound like this compound.

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO, buffers at different pH) can be determined by adding an excess amount of the compound to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7]

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which the compound is 50% ionized.

The shake-flask method is a common technique to determine the LogP value. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Signaling Pathway Interactions

Nafimidone and its alcohol metabolite are known to be potent inhibitors of cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[8] This inhibition can lead to significant drug-drug interactions.

The primary mechanism of action appears to be the interaction of the imidazole (B134444) moiety with the heme iron of the CYP450 enzyme. This interaction can be reversible (competitive or non-competitive) or irreversible (mechanism-based). Studies have shown that both Nafimidone and this compound exhibit a "mixed-type" inhibition pattern for the p-hydroxylation of phenytoin (B1677684), suggesting both competitive and non-competitive components to their inhibitory action.[9] The inhibition constant (Ki) for reduced Nafimidone (this compound) was found to be approximately 0.2 µM for this interaction.[9]

Below are diagrams illustrating the metabolic pathway of Nafimidone and its inhibitory effect on CYP450 enzymes.

Conclusion

This compound, as the primary and active metabolite of Nafimidone, warrants significant attention in drug development. While some of its physicochemical properties have been identified, further experimental determination of its melting point, boiling point, pKa, and logP is essential for a complete profile. The provided experimental protocols offer a framework for these investigations. The potent inhibitory effect of this compound on cytochrome P450 enzymes underscores the importance of considering potential drug-drug interactions in any therapeutic application. This technical guide serves as a foundational resource for researchers and scientists working with this promising compound.

References

- 1. This compound | 71009-17-1 [chemicalbook.com]

- 2. This compound 71009-17-1 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 71009-17-1 | Benchchem [benchchem.com]

- 5. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Nafimidone: A Technical Guide to the Catalytic Reduction to Nafimidone Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone (B1677899), an anticonvulsant agent, undergoes significant biotransformation primarily through the reduction of its ketone moiety to form its major metabolite, nafimidone alcohol (also known as reduced nafimidone). This metabolic pathway is critical in determining the drug's pharmacokinetic profile and overall disposition. This technical guide provides an in-depth overview of the enzymatic processes governing this transformation, detailed experimental protocols for its in vitro investigation, and a summary of relevant quantitative data. The reduction is predominantly catalyzed by cytosolic enzymes, with strong evidence pointing towards Carbonyl Reductase 1 (CBR1) as a key biocatalyst. Understanding this biotransformation is essential for predicting drug-drug interactions, assessing metabolic stability, and guiding further drug development efforts.

Introduction

Nafimidone is an imidazole-containing compound investigated for its antiepileptic properties.[1] Like many xenobiotics, its efficacy and safety are influenced by its metabolic fate within the body. The principal metabolic pathway for nafimidone is a reductive transformation of its ketone group to a secondary alcohol, yielding this compound.[2] This conversion is a critical step in the drug's clearance. Studies have shown that while the parent drug has a short half-life, the alcohol metabolite has a longer half-life and is recovered in urine, indicating its importance in the overall pharmacokinetics of nafimidone.[1][2]

The enzymes responsible for such ketone reductions are typically NADPH-dependent oxidoreductases belonging to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamilies.[3] Carbonyl reductase 1 (CBR1), a member of the SDR family, is a cytosolic enzyme known for its broad substrate specificity towards numerous endogenous and xenobiotic carbonyl compounds, making it a primary candidate for nafimidone metabolism.[4][5]

Enzymatic Pathway of Nafimidone Reduction

The biotransformation of nafimidone to this compound is a single-step reduction reaction. This process is catalyzed by cytosolic reductases in the liver and other tissues, requiring the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate) as a hydride donor.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Nafimidone and this compound

| Parameter | Value (100 mg single dose) | Value (300 mg single dose) | Reference |

|---|---|---|---|

| Nafimidone Half-Life (t1/2) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours | [2] |

| This compound Half-Life (t1/2) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours | [2] |

| Nafimidone Clearance | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | [2] |

| Urinary Recovery (as this compound) | 4 to 7% of daily dose | 4 to 7% of daily dose |[1] |

Table 2: Enzyme Kinetic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Michaelis-Menten Constant (Km) | Data not available | Specific studies on purified enzymes with nafimidone as a substrate are required. |

| Maximum Velocity (Vmax) | Data not available | Specific studies on purified enzymes with nafimidone as a substrate are required. |

| Inhibition Constant (Ki) of Reduced Nafimidone | ~0.2 µM | This value is for the inhibition of phenytoin (B1677684) p-hydroxylation by this compound, not for its formation.[6] |

Experimental Protocols

The following sections detail methodologies for investigating the biotransformation of nafimidone in vitro.

General Experimental Workflow

The in vitro study of nafimidone metabolism typically follows a structured workflow from preparation to analysis.

In Vitro Metabolism Assay Using Human Liver Cytosol

This protocol describes a method to measure the rate of nafimidone reduction using the cytosolic fraction of human liver homogenates.

1. Materials and Reagents:

-

Human liver cytosol (commercially available)

-

Nafimidone and this compound analytical standards

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or direct NADPH

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Incubator/water bath (37°C)

-

Centrifuge

2. Preparation of Reaction Mixture:

-

Prepare a stock solution of nafimidone in a suitable solvent like DMSO (ensure final DMSO concentration in the incubation is <0.2%).

-

On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:

-

100 mM Potassium Phosphate Buffer

-

Human liver cytosol (e.g., to a final concentration of 0.5 mg/mL protein)

-

NADPH regenerating system or NADPH (final concentration of 1 mM)

-

3. Incubation Procedure:

-

Pre-incubate the reaction mixture (without nafimidone) at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding nafimidone to achieve the desired final concentration (e.g., 1-100 µM).

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

4. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile to each aliquot.

-

Vortex briefly and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Analytical Method

A High-Performance Liquid Chromatography (HPLC) method is used to separate and quantify nafimidone and this compound.[7]

1. Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Chiral stationary phase column for enantiomeric separation if required (e.g., Chiralpak AD).[8]

2. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Nafimidone: Fluorescence detection (e.g., Excitation at 290 nm, Emission at 360 nm).

-

This compound: UV detection (e.g., 254 nm).[7]

-

-

Injection Volume: 20 µL.

3. Quantification:

-

Generate a standard curve for both nafimidone and this compound using the analytical standards.

-

Calculate the concentration of the metabolite formed and the parent drug remaining in the experimental samples by interpolating from the standard curves.

Conclusion

The biotransformation of nafimidone to this compound is a primary metabolic pathway mediated by cytosolic carbonyl reductases, with CBR1 being the most likely candidate enzyme. This reductive process significantly influences the drug's pharmacokinetic profile. While detailed kinetic data for this specific reaction remain to be elucidated, the provided experimental protocols offer a robust framework for researchers to investigate its kinetics, stability, and potential for drug-drug interactions. Further studies using purified recombinant enzymes are necessary to fully characterize the enzymatic parameters and confirm the specific reductases involved in nafimidone metabolism.

References

- 1. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Enantiospecific assay for mammalian carbonyl reductase by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic determination of nafimidone and its major metabolite this compound in human plasma and urine PMID: 3571406 | MCE [medchemexpress.cn]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on the Potential Therapeutic Targets of Nafimidone Alcohol and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nafimidone (B1677899), an imidazole-based anticonvulsant, and its primary metabolite, nafimidone alcohol, have demonstrated a range of biological activities suggesting multiple potential therapeutic applications.[1][2] This document provides a comprehensive technical overview of the known and putative therapeutic targets of this compound and its ester derivatives. It consolidates preclinical and clinical data, outlines key experimental methodologies, and visualizes the associated signaling pathways. The primary therapeutic potential of these compounds lies in their anticonvulsant properties, with emerging evidence for their roles in neuroprotection and management of epilepsy co-morbidities.[3]

Molecular Targets and Mechanism of Action

The therapeutic effects of nafimidone and its analogues are attributed to their interaction with several key molecular targets within the central nervous system and metabolic pathways.

Voltage-Gated Sodium Channels (NavChs)

A primary proposed mechanism for the anticonvulsant activity of nafimidone is the modulation of voltage-gated sodium channels. This is inferred from its activity profile in preclinical seizure models, which is similar to established sodium channel blockers like phenytoin (B1677684) and carbamazepine (B1668303).[1][4] By binding to and stabilizing the inactive state of these channels, nafimidone and its derivatives can reduce the sustained high-frequency firing of neurons that is characteristic of seizure activity. This mechanism is also a key target for the treatment of neuropathic pain, an area where nafimidone derivatives have been explored.[1]

Cholinesterase Inhibition

Certain alcohol ester derivatives of nafimidone have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] This inhibition leads to increased levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, suggesting a therapeutic potential for addressing cognitive deficits that are often co-morbid with epilepsy.[3] Molecular docking studies predict that these compounds primarily interact with the peripheral anionic site of the cholinesterase enzymes.[3]

GABA-A Receptors

The role of GABA-A receptors as a direct target for nafimidone derivatives is currently ambiguous. While some in silico molecular docking studies have suggested a possible affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor, experimental evidence is conflicting.[5] A study investigating three specific this compound esters found no significant affinity for the GABA-A receptor in radioligand binding assays.[3] Further investigation is required to clarify the interaction, if any, with this major inhibitory neurotransmitter receptor.

Cytochrome P450 Enzyme Inhibition

Nafimidone and its metabolite, this compound, are potent inhibitors of hepatic microsomal metabolism.[6] Specifically, they inhibit the cytochrome P450-mediated metabolism of other antiepileptic drugs, including phenytoin and carbamazepine.[6][7] This is a critical consideration for polypharmacy in epilepsy treatment, as it can lead to elevated plasma levels of co-administered drugs.[4] The mechanism involves a "mixed type" inhibition of the enzymes responsible for p-hydroxylation of phenytoin and epoxidation of carbamazepine.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of nafimidone and its derivatives.

Table 1: In Vivo Anticonvulsant Activity

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Nafimidone Derivative 5i | Rat (MES test) | Intraperitoneal | 11.8 | [5] |

| Nafimidone Derivative 5c | Rat (MES test) | Intraperitoneal | 15.8 | [5] |

| Nafimidone Derivative 5b | Rat (MES test) | Intraperitoneal | 16.0 | [5] |

MES: Maximal Electroshock

Table 2: In Vitro Enzyme Inhibition

| Compound | Enzyme/Metabolic Pathway | Inhibition Constant (Ki) / IC50 | Reference |

| Reduced Nafimidone | Phenytoin p-hydroxylation | ~0.2 µM | [6] |

| Nafimidone | Carbamazepine epoxidation | 2.95 x 10⁻⁷ M (IC50) | [7] |

| Nafimidone | Diazepam C3-hydroxylation | 1.00 x 10⁻⁶ M (IC50) | [7] |

| Nafimidone | Diazepam N1-dealkylation | 5.95 x 10⁻⁷ M (IC50) | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound and its derivatives.

Caption: Proposed mechanism of action at voltage-gated sodium channels.

Caption: Inhibition of Acetylcholinesterase in the synaptic cleft.

Experimental Workflow

The following diagram provides a generalized workflow for the preclinical evaluation of nafimidone derivatives.

Caption: Generalized preclinical evaluation workflow for nafimidone derivatives.

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, based on the cited literature, the methodologies for key experiments can be summarized as follows:

Maximal Electroshock (MES) Test

This is a standard preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent seizure spread.

-

Methodology:

-

Animals (typically mice or rats) are administered the test compound or vehicle control, often via intraperitoneal (i.p.) or oral (p.o.) routes.

-

After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

The stimulus is suprathreshold and reliably induces a tonic hindlimb extension in control animals.

-

The compound is considered protective if it prevents the tonic hindlimb extension.

-

The ED50 (the dose effective in 50% of animals) is calculated to quantify anticonvulsant potency.[5]

-

Cholinesterase Inhibition Assay